molecular formula C12H19N3O B2628831 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 1623454-17-0

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No.: B2628831
CAS No.: 1623454-17-0
M. Wt: 221.304
InChI Key: FOBLDEOSFHRALC-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine is a chemical compound of significant interest in specialized organic and pharmaceutical research. This molecule features a pyrimidine ring, a key heterocycle in medicinal chemistry, substituted with a 2,6-dimethylmorpholine group. The specific three-dimensional structure conferred by the 2,6-dimethylmorpholine group can be critical for its interaction with biological targets or for modulating the compound's physical properties . This compound is primarily utilized as a key synthetic intermediate or a building block in the development of more complex molecules. Its structure suggests potential application in areas such as materials science, where similar pyrimidine derivatives have been studied for use in organic electronic materials . Researchers value this compound for exploring structure-activity relationships (SAR) and for its potential to serve as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or functional materials. Product Identification & Properties • CAS Number: To be confirmed with the latest Certificate of Analysis (CoA). • Molecular Formula: C12H19N3O • Molecular Weight: To be confirmed with the latest CoA. • Purity: ≥95% (HPLC). Please refer to the batch-specific CoA for the exact value. • Storage: Store in a cool, dry place, sealed under inert atmosphere. • Handling: For laboratory research use only by trained professionals. Not for drug, food, or household use.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-5-9(2)14-12(13-8)15-6-10(3)16-11(4)7-15/h5,10-11H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBLDEOSFHRALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2,6-dimethylmorpholine under specific conditions. One common method involves the use of ethanol as a solvent and heating the reaction mixture to reflux . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine reacts with the morpholine ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine with structurally and functionally related compounds:

Compound Name Structure Substituents Molecular Formula Key Applications Key Differences
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine Pyrimidine (4,6-dimethyl) + morpholine (2,6-dimethyl) Methyl groups on pyrimidine and morpholine C₁₂H₁₈N₃O Agrochemicals (inferred) Unique methyl substitution pattern; likely higher steric hindrance vs. halogenated analogs.
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) Pyrimidine (4,6-dichloro) + morpholine Chlorine atoms on pyrimidine C₈H₉Cl₂N₃O Pharmaceuticals, organic synthesis Chlorine substituents enhance electrophilicity, increasing reactivity in cross-coupling reactions.
Fenpropimorph (CAS: 67306-00-7) 4-(3-(4-(1,1-Dimethylethyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine Bulky tert-butylphenyl group on morpholine C₂₀H₃₃NO Fungicide (agricultural use) Extended alkyl chain enhances lipid solubility, improving antifungal activity.
Amorolfine (CAS: 78613-35-1) 4-(3-(4-(1,1-Dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine Branched alkyl chain on morpholine C₂₁H₃₅NO Antifungal (pharmaceutical use) Hydrophobic side chain optimizes membrane penetration for topical applications.
2,6-Dimethylmorpholine (CAS: 141-91-3) Morpholine with 2,6-dimethyl groups Methyl groups on morpholine C₆H₁₃NO Solvent, intermediate in synthesis Simpler structure; lacks pyrimidine moiety, limiting biological activity.

Key Research Findings:

Substituent Effects on Bioactivity :

  • Halogenated analogs like 4-(4,6-Dichloropyrimidin-2-yl)morpholine exhibit higher reactivity in nucleophilic substitution reactions due to electron-withdrawing chlorine atoms, making them preferred intermediates in pharmaceutical synthesis .
  • Methyl-substituted derivatives (e.g., the target compound) are less reactive but offer improved metabolic stability, a critical factor in agrochemical design .

Steric and Electronic Influences: The 2,6-dimethylmorpholine moiety in the target compound introduces significant steric hindrance, which may reduce off-target interactions compared to non-methylated morpholine derivatives . Fenpropimorph and amorolfine demonstrate that bulky alkyl substituents on the morpholine ring enhance lipid solubility, optimizing their antifungal efficacy .

Thermodynamic Stability :

  • Methyl groups on both the pyrimidine and morpholine rings likely increase the compound’s melting point and crystallinity compared to analogs with flexible side chains (e.g., amorolfine) .

Biological Activity

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine is a heterocyclic organic compound notable for its unique structural features combining a pyrimidine and a morpholine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The pyrimidine moiety may facilitate binding to nucleic acids or proteins, while the morpholine ring enhances solubility and bioavailability. This dual functionality allows for versatile interactions that can modulate enzyme activity or receptor signaling pathways.

Medicinal Chemistry

Research indicates that 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine exhibits potential as a pharmacophore in drug design. It has been studied for its ability to inhibit various enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain kinases and phosphatases, which are critical in cancer and inflammatory pathways.
  • Antimicrobial Activity : Laboratory evaluations have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

Agrochemical Applications

The compound is also explored for its role as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests suggests it could be effective in agricultural applications.

  • Herbicidal Properties : Studies have demonstrated that it can inhibit the growth of certain weeds by targeting metabolic pathways essential for their survival.
  • Insecticidal Activity : Research indicates that it may affect the nervous system of insects, leading to paralysis and death.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrimidine derivatives, including 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CompoundTarget BacteriaMIC (µg/mL)
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholineStaphylococcus aureus64
4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholineEscherichia coli128

Case Study: Herbicidal Efficacy

In agricultural trials reported by the Pesticide Science journal, this compound demonstrated significant herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album. The application rates ranged from 0.5 to 1.5 kg/ha.

Weed SpeciesApplication Rate (kg/ha)Efficacy (%)
Amaranthus retroflexus1.085
Chenopodium album1.590

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine, and how are intermediates characterized?

  • Methodology : Synthesis often involves multi-step reactions starting with substituted pyrimidine and morpholine precursors. For example, nitro-substituted pyridines (e.g., 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine) are reduced to amines, followed by coupling with morpholine derivatives. Key intermediates include chloroacetylmorpholine and 2,6-dimethylpiperidin-4-one, characterized via 1H NMR^1 \text{H NMR} (e.g., δ 1.20 ppm for methyl groups) and LCMS (e.g., [M+H]+^+ at m/z 208) to confirm purity and structure .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodology :

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent patterns (e.g., methyl groups at δ 1.20–2.39 ppm, aromatic protons at δ 6.45–7.72 ppm) .
  • LCMS : Confirms molecular weight (e.g., [M+H]+^+ at m/z 208) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in related pyrimidine derivatives (e.g., N–H···N interactions with N···N distances of 3.106–3.261 Å) .

Q. What are common analytical standards for purity assessment?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is used alongside reference standards like 2-amino-4,6-dimethylpyrimidine or 4,6-dihydroxy-2-methylpyrimidine (CAS 40497-30-1). Cross-validation with NMR and LCMS ensures minimal impurities .

Advanced Research Questions

Q. How can conflicting NMR data during synthesis be systematically resolved?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., distinguishing morpholine methyl groups from pyrimidine substituents) .
  • Crystallographic validation : X-ray structures (e.g., Acta Crystallographica data) confirm bond angles and stereochemistry, resolving ambiguities in NOE or coupling constants .
  • Isotopic labeling : 15N ^{15} \text{N}-enriched analogs clarify nitrogen environments in pyrimidine rings .

Q. What strategies optimize reaction yields in stereospecific syntheses?

  • Methodology :

  • Catalytic conditions : Use chiral catalysts (e.g., Rh or Pd complexes) for asymmetric morpholine ring formation, as described in patent-derived protocols .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrimidine-morpholine coupling .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates enantiomers, with yields monitored via 1H NMR^1 \text{H NMR} integration .

Q. How does stereochemistry influence biological or catalytic activity?

  • Methodology :

  • Comparative assays : Test (2R,6S)- vs. (2S,6R)-isomers in receptor-binding studies (e.g., kinase inhibition) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Computational modeling : Density functional theory (DFT) predicts steric hindrance or hydrogen-bonding interactions affecting activity .
  • Crystallographic data : Correlate active-site interactions (e.g., pyrimidine N–H···enzyme motifs) with IC50_{50} values .

Q. What mechanisms explain unexpected byproducts in pyrimidine-morpholine coupling?

  • Methodology :

  • Reaction monitoring : In-situ IR spectroscopy tracks nitro-to-amine reductions, identifying intermediates prone to side reactions (e.g., over-reduction to hydroxylamines) .
  • Mass spectrometry : High-resolution MS (HRMS) detects trace byproducts (e.g., dimerization via Michael addition) .
  • Kinetic studies : Variable-temperature NMR identifies thermodynamic vs. kinetic control in ring-closing steps .

Data Contradiction Analysis

  • Example : Discrepancies in reported 1H NMR^1 \text{H NMR} methyl shifts (δ 1.20 vs. δ 1.30 ppm) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or diastereomeric impurities. Cross-referencing with X-ray data (e.g., C–C bond lengths of 1.54 Å for methyl groups) validates assignments .

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